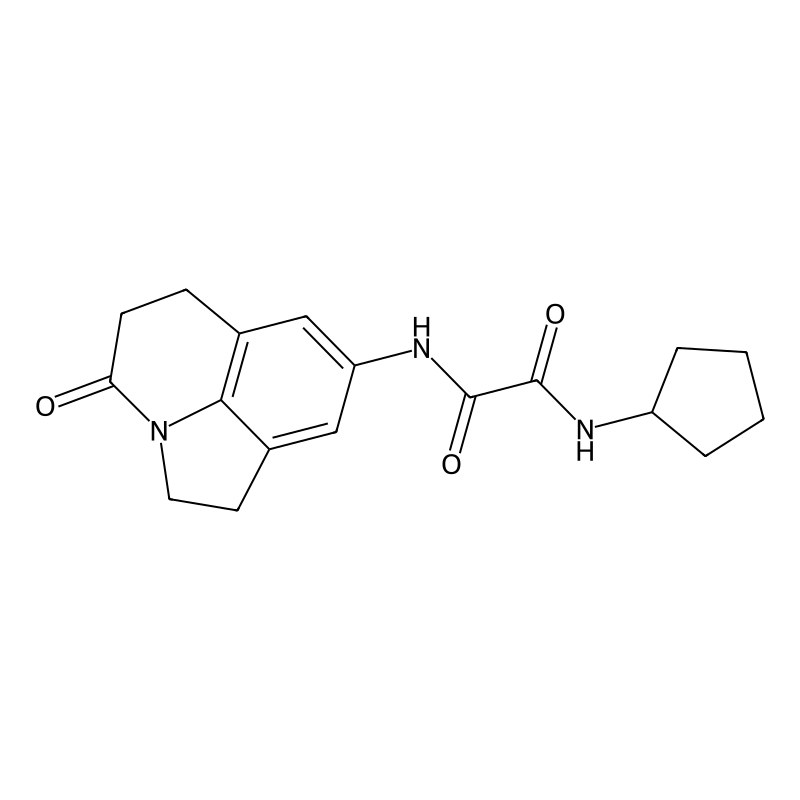

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by a unique bicyclic structure that incorporates a cyclopentyl group. The compound features azatricyclo and dodeca-triene moieties, which contribute to its distinct chemical properties. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that play crucial roles in its reactivity and biological interactions.

The chemical behavior of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can be influenced by its functional groups. Key reactions may include:

- Nucleophilic substitutions involving the amide nitrogen.

- Electrophilic additions to the diene system present in the triene structure.

- Oxidation reactions due to the presence of the carbonyl group (11-oxo), which may facilitate further functionalization.

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the context of cancer research and immunology. It is hypothesized to interact with various biological targets, potentially modulating immune responses or exhibiting cytotoxic effects against cancer cells. Such properties make it a candidate for further investigation in therapeutic applications.

The synthesis of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multi-step synthetic routes that may include:

- Formation of the azatricyclo framework through cyclization reactions.

- Introduction of the cyclopentyl group, possibly via alkylation methods.

- Amidation processes to attach the ethanediamide functionality.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide span several fields:

- Pharmaceuticals: As a candidate for drug development targeting specific diseases, particularly cancers.

- Biotechnology: In research settings for understanding immune modulation and cellular interactions.

Interaction studies involving this compound may focus on its binding affinity to specific receptors or enzymes relevant in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions and elucidate mechanisms of action.

When comparing N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide with similar compounds, several notable analogs can be identified:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 7-cyclononyl-N-[4-(12-oxo-10-azatricyclo[6.5.1.09,13]tetradecan-11-yl)butyl]heptanamide | Contains cyclononyl group | Exhibits different cyclic structure |

| N-cyclopentyl-N-(3-hydroxypropyl)-2-imino derivatives | Similar amide functionality | Varies in side chain complexity |

| N-cyclopentyl derivatives with varied carbonyl positions | Different carbonyl placement | Alters reactivity profile |

These comparisons highlight the unique bicyclic structure and potential for diverse biological activity inherent in N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide, differentiating it from its analogs while also suggesting avenues for further research into its properties and applications.